molecular formula C18H22N4O3 B10991949 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B10991949
M. Wt: 342.4 g/mol
InChI Key: ULDJYNOEXHRLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that features both indole and pyrazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, a common structural motif in many natural products and pharmaceuticals, combined with the pyrazole ring, known for its biological activity, makes this compound particularly intriguing for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Etherification: The indole derivative is then etherified with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate to form the 2-methoxyethyl indole ether.

    Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-diketone under reflux conditions.

    Coupling Reaction: The final step involves coupling the indole ether with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient purification techniques like crystallization or chromatography, and ensuring compliance with environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted indole ethers.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel organic compounds.

Biology

The indole and pyrazole rings are known for their biological activities. This compound can be explored for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

Given the pharmacophoric properties of indole and pyrazole, this compound could be investigated for therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In material science, the compound could be used in the development of organic semiconductors, dyes, and other functional materials due to its conjugated system and potential for electronic interactions.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole ring could engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrazole ring could form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide
  • 2-{[1-(2-ethoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide

Uniqueness

The unique combination of the methoxyethyl group on the indole ring and the pyrazole moiety distinguishes this compound from its analogs. The methoxy group can influence the electronic properties and solubility, potentially enhancing its biological activity and making it a more versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H22N4O3/c1-13-14(11-20-21-13)10-19-18(23)12-25-17-5-3-4-16-15(17)6-7-22(16)8-9-24-2/h3-7,11H,8-10,12H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

ULDJYNOEXHRLPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNC(=O)COC2=CC=CC3=C2C=CN3CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.